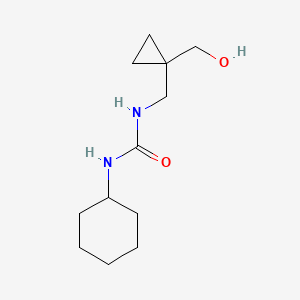![molecular formula C11H17NO3 B2687724 Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 204132-37-6](/img/structure/B2687724.png)
Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-oxo-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through a series of well-defined steps. One common method includes the cyclization of a suitable precursor under basic conditions. For example, a nitrile intermediate can be reduced with lithium aluminum hydride to form a primary amine, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described in the literature suggest that it can be produced efficiently on a larger scale. The use of robust reagents and conditions, such as lithium aluminum hydride for reduction and subsequent cyclization, supports the feasibility of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure or introduce new functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine-functionalized compounds .
Applications De Recherche Scientifique
Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for designing bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of peptidomimetic drugs and other therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azaspiro[3.3]heptane-derived amino acids: Such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid.
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A closely related compound with similar structural features
Uniqueness
Tert-butyl 2-oxo-1-azaspiro[3Its ability to undergo various chemical reactions and its utility in drug design make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)7-11(12)5-4-6-11/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOYUMGBSSYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)



![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/new.no-structure.jpg)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2687656.png)

![1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2687659.png)


![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2687664.png)
